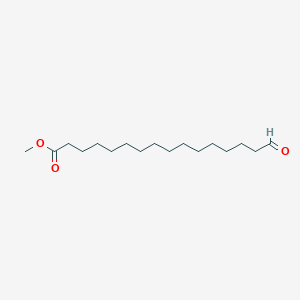
Methyl16-oxohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl16-oxohexadecanoate: is an organic compound with the molecular formula C17H32O3 . It is a derivative of pentadecanoic acid, featuring a formyl group at the 15th carbon position and an ester group at the terminal end.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl16-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 15-hydroxypentadecanoate. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to achieve the desired formyl group at the 15th position .
Industrial Production Methods: Industrial production of methyl 15-formylpentadecanoate often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used to enhance the efficiency of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl16-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Pentadecanoic acid derivatives
Reduction: Methyl 15-hydroxypentadecanoate
Substitution: Various substituted esters
Scientific Research Applications
Methyl16-oxohexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 15-formylpentadecanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Aldol Condensation: The formyl group can undergo aldol condensation with other carbonyl compounds, leading to the formation of larger, more complex molecules.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Methyl 15-hydroxypentadecanoate: This compound is a precursor to methyl 15-formylpentadecanoate and shares similar structural features but lacks the formyl group.
Methyl 15-methylheptadecanoate: Another structurally related compound, differing by the presence of a methyl group at the 15th position instead of a formyl group.
Uniqueness: Methyl16-oxohexadecanoate is unique due to the presence of both a formyl group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H32O3 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 16-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3 |
InChI Key |
ZVNKCEVQFIMBAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-](/img/structure/B8491547.png)
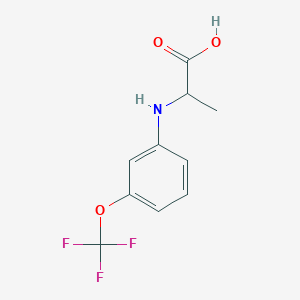
![(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8491560.png)


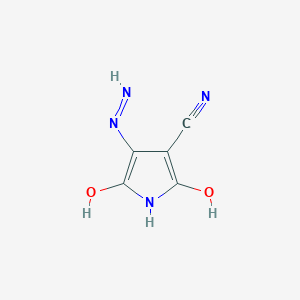
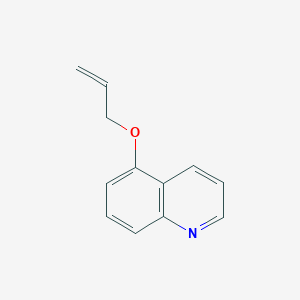
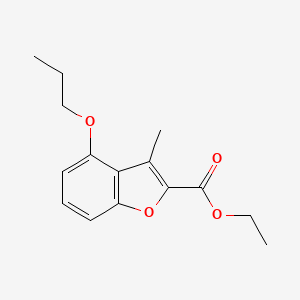

methanone](/img/structure/B8491619.png)
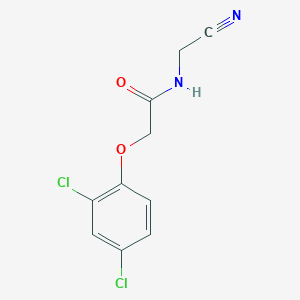
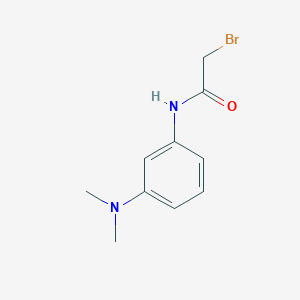
![7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8491641.png)

